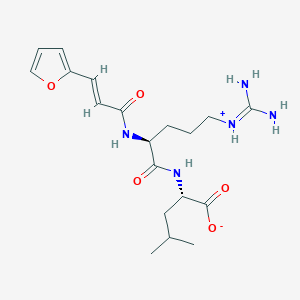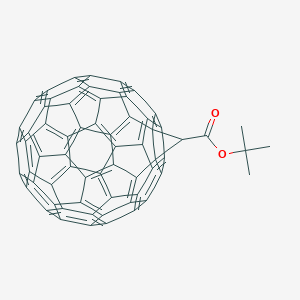
3-(2,4-Dichlorophenyl)-1H-pyrazole
Descripción general
Descripción
The compound “3-(2,4-Dichlorophenyl)-1H-pyrazole” belongs to a class of organic compounds known as cinnamic acids and derivatives . These are organic aromatic compounds containing a benzene and a carboxylic acid group (or a derivative thereof) forming 3-phenylprop-2-enoic acid .
Synthesis Analysis
A similar compound, dihydropyrano [2,3-c]pyrazoles, was synthesized using a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
Dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of 2,4-Dichlorophenol are C6H4Cl2O, 163.001 Da, and 161.963913 Da, respectively .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The pyrazole nucleus, which is a part of the “3-(2,4-Dichlorophenyl)-1H-pyrazole” compound, is an easy-to-prepare scaffold with large therapeutic potential . In the last ten years, a large number of papers and reviews on the design, synthesis, and biological evaluation of different classes of pyrazoles have been published . Aminopyrazoles, which are pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position, are advantageous frameworks able to provide useful ligands for receptors or enzymes . They have shown potential as active agents in different therapeutic areas .
Anti-Cancer Research
Aminopyrazole-based compounds have shown significant results as anticancer compounds . The recent approval of Pirtobrutinib, an aminopyrazole-based compound, demonstrates this .
Anti-Inflammatory Research
In addition to their anticancer properties, aminopyrazole-based compounds have also been studied for their anti-inflammatory properties .
Bacterial and Virus Infections
Aminopyrazoles have been studied as potential targets for bacterial and virus infections . For example, 3-aminopyrazoles bearing a thiourea moiety have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper .
Industrial and Agricultural Applications
Different pyrazole derivatives are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers . Other pyrazoles have liquid crystal properties .
Organic and Medicinal Chemistry
The pyrazole heterocyclic ring represents an important building block in different areas of organic and medicinal chemistry .
Mecanismo De Acción
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1H-pyrazole are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite, making them ideal targets for therapeutic intervention.
Mode of Action
3-(2,4-Dichlorophenyl)-1H-pyrazole interacts with its targets through a combination of hydrophobic interactions and hydrogen bonding . For instance, molecular docking and dynamics simulations suggest that the compound acts on the active site of the CYP51 receptor, establishing a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the normal functioning of the parasite, leading to its eventual death
Pharmacokinetics
The pharmacokinetic properties of 3-(2,4-Dichlorophenyl)-1H-pyrazole are characterized by an alignment between permeability and hepatic clearance . The compound presents low metabolic stability
Result of Action
The result of the compound’s action is the inhibition of parasite proliferation. In vitro tests showed that the compound was effective against Trypomastigotes, a form of T. cruzi . The compound can form reactive metabolites from n-conjugation and c=c epoxidation, indicating a need for controlled oral dosing .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCGSLGYVLLGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371107 | |
| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dichlorophenyl)-1H-pyrazole | |
CAS RN |
154257-67-7 | |
| Record name | 3-(2,4-Dichlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)





![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)

![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)

